Hydrogen Bond Donor Topology: 4-Position NHCH₃ Donor vs. 6-Position NH Donor in the N,N-Dimethyl Analog
N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine and its closest commercial analog, N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (CAS 1258640-33-3), share identical molecular formula (C₉H₁₄N₄), molecular weight (178.23 g/mol), hydrogen bond donor count (HBD = 1), hydrogen bond acceptor count (HBA = 4), and topological polar surface area (TPSA = 41.1 Ų) [1][2]. However, the topological location of the single hydrogen bond donor differs critically between the two compounds: in the target compound, the HBD resides on the 4-position NHCH₃ group (secondary amine attached to the pyrimidine ring), while in the N,N-dimethyl analog, the HBD resides on the 6-position tetrahydropyridine ring NH. In contrast, the 6-methyl analog (CAS 66521-83-3) lacks any hydrogen bond donor (HBD = 0) and has a substantially lower TPSA of 29.0 Ų [3]. The target compound also has a slightly higher computed lipophilicity (XLogP3-AA = 0.4) compared to both the N,N-dimethyl analog (XLogP3-AA = 0.1) and the 6-methyl analog (XLogP3-AA = 0.1), and one additional rotatable bond (N–CH₃ at the 4-position) versus the 6-methyl analog (rotatable bond count = 0) [1][3].
| Evidence Dimension | Hydrogen bond donor location, TPSA, XLogP3-AA, and rotatable bond count |
|---|---|
| Target Compound Data | HBD Count = 1 (at 4-position NHCH₃); TPSA = 41.1 Ų; XLogP3-AA = 0.4; Rotatable Bonds = 1; HBA = 4; MW = 178.23 |
| Comparator Or Baseline | Comparator 1 (CAS 1258640-33-3): HBD = 1 (at 6-position ring NH), TPSA = 41.1 Ų, XLogP3-AA = 0.1, Rotatable Bonds = 1, HBA = 4, MW = 178.23. Comparator 2 (CAS 66521-83-3): HBD = 0, TPSA = 29.0 Ų, XLogP3-AA = 0.1, Rotatable Bonds = 0, HBA = 3, MW = 149.19 |
| Quantified Difference | ΔTPSA = +12.1 Ų (target vs. 6-methyl analog); ΔXLogP3-AA = +0.3 (target vs. both comparators); ΔRotatable Bonds = +1 (target vs. 6-methyl analog). HBD count is identical (1) between target and N,N-dimethyl analog, but the HBD is located on different atoms (4-position NHCH₃ vs. 6-position ring NH). |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.18 for HBD/HBA/TPSA; XLogP3 3.0 for lipophilicity) |
Why This Matters
The distinct topological placement of the hydrogen bond donor determines which region of a protein binding pocket can engage in directional H-bonding, making the two analogs non-interchangeable in structure-based drug design despite their identical molecular formula and gross computed descriptors.
- [1] PubChem. N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (CAS 1355224-95-1). Compound Summary, CID 102544128. View Source
- [2] PubChem. N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine (CAS 1258640-33-3). Compound Summary, CID 50988943. View Source
- [3] PubChem. 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 66521-83-3). Compound Summary, CID 12450595. View Source
